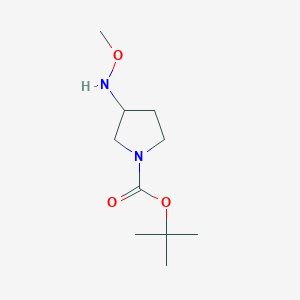

Tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

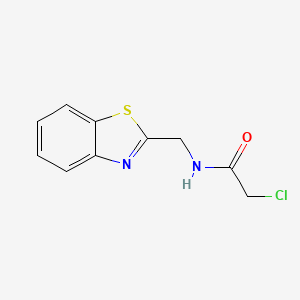

Tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1547358-68-8 . It has a molecular weight of 216.28 . It is usually in liquid form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-5-8(7-12)11-14-4/h8,11H,5-7H2,1-4H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

Tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 216.28 . The compound is typically stored at 4°C .Applications De Recherche Scientifique

Synthesis of Pyrrole Precursors

One application involves the synthesis of 5-substituted pyrroles, which are precursors to compounds like prodigiosin. The reaction of tert-butyl esters of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen yields peroxidic intermediates that can undergo coupling with nucleophiles to yield 5-substituted pyrroles. These compounds serve as precursors for prodigiosin, including A-ring substituted analogues (Wasserman et al., 2004).

Anti-inflammatory Activities

Another significant application is in the development of anti-inflammatory and analgesic agents. Compounds synthesized from tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate, such as 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, have been evaluated as potential anti-inflammatory/analgesic agents. Some of these compounds showed dual inhibitory activity against prostaglandin and leukotriene synthesis, exhibiting anti-inflammatory activities comparable to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).

Continuous Flow Synthesis

There's also a method reported for the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones. This method utilizes the HBr generated as a byproduct in the Hantzsch reaction to hydrolyze the tert-butyl esters in situ, providing the corresponding acids in a single microreactor. This protocol facilitates the synthesis of pyrrole-3-carboxamides, including CB1 inverse agonists, directly from commercially available materials in a single continuous process (Herath & Cosford, 2010).

Anticancer Activity Studies

Tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate derivatives have also been investigated for their anticancer activities. Novel metal complexes of ligands derived from polycyclic aromatic compounds, including methoxy and tert-butyl substituted carboxamide, carboxylic acid, and hydrazone Schiff base groups, have been synthesized and characterized. These compounds exhibit excellent anticancer activity against human breast adenocarcinoma cell lines, demonstrating prominent apoptotic effects characterized by cell shrinkage, cell breakage, and turgidity (Kumbar et al., 2020).

Propriétés

IUPAC Name |

tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-5-8(7-12)11-14-4/h8,11H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFXVEHGKJZZNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2584548.png)

![1-(2-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2584552.png)

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2584554.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2584557.png)

![1-[4-(4-{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one](/img/structure/B2584561.png)

![8-chloro-2-(tetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2584566.png)

![4-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)benzoic acid](/img/structure/B2584568.png)

![Tert-butyl 4-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2584570.png)